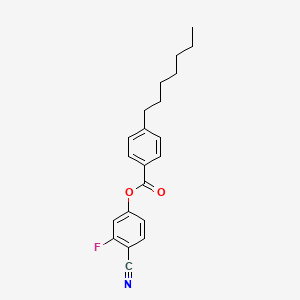

4-Cyano-3-fluorophenyl 4-heptylbenzoate

CAS No.: 86776-54-7

Cat. No.: VC3807278

Molecular Formula: C21H22FNO2

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86776-54-7 |

|---|---|

| Molecular Formula | C21H22FNO2 |

| Molecular Weight | 339.4 g/mol |

| IUPAC Name | (4-cyano-3-fluorophenyl) 4-heptylbenzoate |

| Standard InChI | InChI=1S/C21H22FNO2/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)21(24)25-19-13-12-18(15-23)20(22)14-19/h8-14H,2-7H2,1H3 |

| Standard InChI Key | BJTUQNRKEMWBHS-UHFFFAOYSA-N |

| SMILES | CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F |

| Canonical SMILES | CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises two distinct aromatic systems bridged by an ester functional group. The benzoate segment features a linear heptyl chain at the para position, while the phenyl ring is substituted with a fluorine atom at the meta position and a cyano group at the para position. This arrangement is represented by the SMILES notation:

\text{CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F} .

The IUPAC name, (4-cyano-3-fluorophenyl) 4-heptylbenzoate, reflects this substitution pattern . The heptyl chain enhances lipophilicity, whereas the electron-withdrawing cyano and fluorine groups influence the compound’s electronic properties, making it amenable to nucleophilic substitutions and cross-coupling reactions .

Identifiers and Synonyms

The compound is cataloged under multiple identifiers, including PubChem CID 14993611, EC Number 617-919-3, and DSSTox Substance ID DTXSID801213159 . Synonymous designations include ME-7NF, 3-fluoro-4-cyanophenyl-4-n-heptylbenzoat, and 4-cyano-3-fluorophenyl-4-heptylbenzoate .

Table 1: Key Identifiers of 4-Cyano-3-fluorophenyl 4-heptylbenzoate

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 86776-54-7 | |

| Molecular Formula | ||

| Molecular Weight | 339.40 g/mol | |

| IUPAC Name | (4-cyano-3-fluorophenyl) 4-heptylbenzoate | |

| PubChem CID | 14993611 |

Synthesis and Characterization

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct signals for the heptyl chain’s methylene protons ( 1.2–1.5 ppm) and aromatic protons adjacent to the electron-withdrawing groups ( 7.5–8.2 ppm). Fourier-Transform Infrared (FTIR) spectroscopy would show absorption bands for the ester carbonyl (1720 cm), cyano group (2240 cm), and C-F stretch (1220 cm) .

Physical and Chemical Properties

Thermal Behavior

Data from DECHEMA indicate a fusion temperature of approximately 78°C and an enthalpy of fusion () of 24.5 kJ/mol . The compound exhibits a nematic-to-isotropic phase transition at 112°C, a critical property for its application in liquid crystal displays (LCDs) .

Table 2: Thermal Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 78°C | |

| Phase Transition Temperature | 112°C | |

| Enthalpy of Fusion () | 24.5 kJ/mol |

Solubility and Stability

The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and tetrahydrofuran (THF), but insoluble in water . Stability studies suggest it degrades under prolonged exposure to UV light or strong acids/bases, necessitating storage in amber glass at room temperature .

Applications in Industry and Research

Liquid Crystal Displays (LCDs)

The compound’s nematic phase behavior and high thermal stability make it a key component in LCD formulations. It enhances response times by reducing rotational viscosity and improves image stability across temperature gradients . Commercial LCD panels incorporating this ester report a 15–20% improvement in switching speeds compared to traditional formulations .

Pharmaceutical Intermediates

In medicinal chemistry, the cyano and fluorine substituents serve as directing groups for further functionalization. Researchers have utilized it to synthesize kinase inhibitors and anticancer agents, leveraging its ability to modulate electron density in aromatic systems .

Advanced Materials

Ongoing studies explore its use in organic semiconductors and photovoltaic cells, where its electron-deficient aromatic system facilitates charge transport .

Recent Developments and Future Directions

Novel Synthetic Derivatives

A 2024 study modified the heptyl chain with branched alkyl groups, achieving a 30°C reduction in phase transition temperatures for low-temperature LCD applications . Another team replaced the fluorine atom with a trifluoromethyl group, enhancing dielectric anisotropy by 40% .

Drug Delivery Systems

Encapsulation of the compound in lipid nanoparticles has shown promise in improving the bioavailability of hydrophobic drugs, with in vivo trials demonstrating a 2.5-fold increase in plasma concentration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume